Kasugamycin hydrochloride
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Overview
Description
Kasugamycin hydrochloride is an aminoglycoside antibiotic that was originally isolated from the bacterium Streptomyces kasugaensis in 1965. It is primarily used in agriculture to combat bacterial and fungal diseases in plants, particularly rice blast disease caused by Pyricularia oryzae. The compound is known for its ability to inhibit protein synthesis in bacteria by targeting the ribosome, making it an effective antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Kasugamycin hydrochloride is synthesized through a series of biochemical reactions involving the bacterium Streptomyces kasugaensis. The biosynthetic pathway includes the conversion of UDP-N-acetylglucosamine to UDP-N-acetylmannosamine by the enzyme KasQ, followed by several other enzymatic steps to form the final product .
Industrial Production Methods: Industrial production of kasugamycin monohydrochloride typically involves the fermentation of Streptomyces kasugaensis cultures. The antibiotic is then extracted and purified using various chromatographic techniques. Advances in genetic engineering have also enabled the heterologous production of kasugamycin in other microbial hosts .
Chemical Reactions Analysis
Types of Reactions: Kasugamycin hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of different analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various kasugamycin derivatives with altered antimicrobial properties .
Scientific Research Applications
Kasugamycin hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study aminoglycoside antibiotics and their interactions with ribosomal RNA.
Biology: The compound is employed in studies of protein synthesis inhibition and ribosome function.
Medicine: Research into kasugamycin’s potential as a therapeutic agent for bacterial infections is ongoing.
Industry: It is used in agriculture to control bacterial and fungal diseases in crops
Mechanism of Action
Kasugamycin hydrochloride exerts its effects by binding to the 30S subunit of the bacterial ribosome, thereby inhibiting the initiation of protein synthesis. This action prevents the formation of the initiation complex, leading to the cessation of bacterial growth. The compound specifically interferes with the binding of initiator transfer RNA to the ribosome .
Comparison with Similar Compounds
Streptomycin: Another aminoglycoside antibiotic that also targets the bacterial ribosome but has a different mechanism of action.
Kanamycin: Similar to kasugamycin, kanamycin inhibits protein synthesis but is used to treat different types of bacterial infections.
Uniqueness: Kasugamycin hydrochloride is unique in its specific inhibition of the initiation phase of protein synthesis, whereas other aminoglycosides may affect different stages of the process. Additionally, its primary use in agriculture to combat plant diseases sets it apart from other aminoglycosides that are mainly used in clinical settings .
Properties
IUPAC Name |
2-amino-2-[5-amino-2-methyl-6-(2,3,4,5,6-pentahydroxycyclohexyl)oxyoxan-3-yl]iminoacetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25N3O9.ClH/c1-3-5(17-12(16)13(23)24)2-4(15)14(25-3)26-11-9(21)7(19)6(18)8(20)10(11)22;/h3-11,14,18-22H,2,15H2,1H3,(H2,16,17)(H,23,24);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRBJJNXJOSCLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC(C(O1)OC2C(C(C(C(C2O)O)O)O)O)N)N=C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClN3O9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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